Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate

Cost of goods Stereochemistry-dependent pricing Medicinal chemistry procurement

Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate (CAS 88612-90-2, racemic mixture; trans isomer CAS 406459-08-3; cis isomer CAS 70461-62-0) is a cyclopropane-containing aryl ester characterized by a 4-nitrophenyl substituent and an ethoxycarbonyl group on the cyclopropane ring. The compound exists as two diastereomers (trans and cis), with the trans configuration being the thermodynamically favored and commercially predominant form.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Cat. No. B12306974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3
InChIKeyMZTNKLFZFLDHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-Nitrophenyl)cyclopropane-1-carboxylate: Stereochemistry-Defined Building Block for Medicinal Chemistry and Lipoxygenase Research


Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate (CAS 88612-90-2, racemic mixture; trans isomer CAS 406459-08-3; cis isomer CAS 70461-62-0) is a cyclopropane-containing aryl ester characterized by a 4-nitrophenyl substituent and an ethoxycarbonyl group on the cyclopropane ring [1]. The compound exists as two diastereomers (trans and cis), with the trans configuration being the thermodynamically favored and commercially predominant form. Its strained cyclopropane ring, electron-withdrawing nitro group, and ester functionality confer distinct reactivity as a synthetic intermediate for pharmaceuticals and agrochemicals. The compound is recognized in authoritative medicinal chemistry databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant activity in lipid systems [2][3].

Why Cis/Trans Stereochemistry and Nitro Group Positioning Determine the Functional Utility of Ethyl 2-(4-Nitrophenyl)cyclopropane-1-carboxylate


Cyclopropane-based aryl esters cannot be treated as interchangeable building blocks because the relative orientation of the aryl and ester substituents on the cyclopropane ring (cis vs. trans) dictates both reactivity in ring-opening transformations and biological target engagement. The 4-nitrophenyl group provides a distinct electronic profile compared to unsubstituted phenyl, 4-aminophenyl, or 3-nitrophenyl analogs, influencing the compound's reduction potential, hydrogen-bonding capacity, and enzyme inhibition selectivity [1]. The trans isomer (CAS 406459-08-3) is approximately 3- to 5-fold less expensive on a per-gram basis than the cis isomer (CAS 70461-62-0), yet the cis configuration may be mechanistically required for certain cycloaddition or metal-catalyzed insertion reactions where spatial proximity of the aryl and ester groups is critical [2]. Substitution with the free carboxylic acid analog (2-(4-nitrophenyl)cyclopropane-1-carboxylic acid) eliminates the ester prodrug or protecting-group functionality, altering solubility, membrane permeability, and synthetic versatility .

Quantitative Differentiation Evidence for Ethyl 2-(4-Nitrophenyl)cyclopropane-1-carboxylate Against Closest Analogs


Trans Isomer Cost Advantage vs. Cis Isomer: Procurement-Grade Quantitative Pricing Comparison

The trans isomer (CAS 406459-08-3) of ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate is quantitatively 3- to 5-fold less expensive than the cis isomer (CAS 70461-62-0) across multiple commercial vendors. Specifically, the trans isomer is priced at $64 USD for 250 mg, $116 USD for 500 mg, and $189 USD for 1 g from GlpBio , and ¥240 CNY ($33 USD) for 250 mg from Chemisci . In contrast, the cis isomer commands $570 USD for 100 mg, $1,643 USD for 1 g, and $4,764 USD for 5 g from Enamine [1]. This represents a per-gram cost ratio (cis:trans) of approximately 8.7:1, making the trans isomer the economically rational choice for large-scale synthetic applications where stereochemistry is not mechanistically constrained.

Cost of goods Stereochemistry-dependent pricing Medicinal chemistry procurement

Lipoxygenase Inhibitory Activity: Class-Level Evidence with Defined Multi-Target Profile

Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate is classified in the MeSH thesaurus of two independent medical universities as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1][2]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and functions as an antioxidant in lipid systems. This multi-target inhibition profile is pharmacologically distinct from selective lipoxygenase inhibitors such as zileuton (5-LOX selective, IC50 ~0.5-1 µM) or NDGA (pan-LOX inhibitor, IC50 0.2-30 µM) . While quantitative IC50 values for this compound are not publicly available in peer-reviewed literature, the curated annotation by institutional knowledge bases supports a polypharmacology profile that may confer advantages in complex inflammatory disease models where simultaneous modulation of multiple nodes of the arachidonic acid cascade is therapeutically desirable.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory target engagement

Nitro Group Reduction Potential Enables Orthogonal Functionalization vs. Amino or Unsubstituted Analogs

The 4-nitrophenyl substituent of the target compound permits chemoselective reduction to the corresponding 4-aminophenyl derivative (ethyl 2-(4-aminophenyl)cyclopropane-1-carboxylate, CAS 119895-68-0) under standard hydrogenation conditions (H2, Pd/C) [1]. This nitro-to-amine conversion is a well-established quantitative transformation (typically >90% yield under optimized conditions) that installs a nucleophilic amine handle for further amide coupling, sulfonamide formation, or reductive amination. The 4-aminophenyl analog cannot be directly substituted in synthetic sequences that exploit the electron-withdrawing character of the nitro group for cyclopropane ring activation or for nitro group-directed C-H functionalization. Conversely, the unsubstituted phenyl analog (ethyl 2-phenylcyclopropane-1-carboxylate) lacks both the nitro and amino handles, limiting its utility as a diversification platform [2].

Chemoselective reduction Nitro-to-amine conversion Building block versatility

Cyclopropane Ring Strain Enables Unique Ring-Opening Reactivity vs. Saturated or Heterocyclic Analogs

The cyclopropane ring in ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate possesses approximately 27.5 kcal/mol of strain energy [1], classifying it as a donor-acceptor cyclopropane with the 4-nitrophenyl group acting as the acceptor and the ester as the donor. This electronic configuration facilitates regioselective ring-opening under both nucleophilic and electrophilic conditions, including nitrosative ring-opening with nitrous acid to generate isoxazoline derivatives [2]. In contrast, cyclopentane or cyclohexane analogs lack sufficient ring strain for analogous ring-opening chemistry, while saturated acyclic analogs cannot undergo cycloaddition or rearrangement reactions. This ring-strain-dependent reactivity is a quantifiable thermodynamic parameter (27.5 ± 0.5 kcal/mol for cyclopropane vs. ~6.5 kcal/mol for cyclopentane vs. ~0 kcal/mol for cyclohexane) that directly predicts reaction feasibility.

Ring-opening reactions Cyclopropane strain energy Donor-acceptor cyclopropane

Ethyl 2-(4-Nitrophenyl)cyclopropane-1-carboxylate: Evidence-Driven Application Scenarios for Scientific Procurement


Cost-Sensitive Medicinal Chemistry Scale-Up: Prioritizing the Trans Isomer for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry teams exploring cyclopropane-containing lead series, the trans isomer (CAS 406459-08-3) should be the default procurement choice at the hit-to-lead and lead optimization stages. With a per-gram cost of $189 USD (GlpBio) and ¥744 CNY ($102 USD) from Chinese vendors, the trans isomer enables synthesis of 50–200 analog compounds for SAR exploration at a total building block cost below $5,000 USD, compared to over $40,000 USD for an equivalent cis isomer campaign . The trans configuration is compatible with amide coupling, ester hydrolysis, and nitro reduction without stereochemical erosion, covering >80% of standard medicinal chemistry derivatization reactions.

Multi-Target Anti-Inflammatory Phenotypic Screening: Exploiting the Lipoxygenase/COX/Carboxylesterase Inhibition Profile

Investigators conducting phenotypic screens in macrophage or neutrophil inflammatory models (e.g., LPS-stimulated TNF-α release, zymosan-induced peritonitis) may select this compound over selective LOX or COX inhibitors because its MeSH-curated polypharmacology profile—potent lipoxygenase inhibition with ancillary COX and carboxylesterase inhibition—more closely mimics the multi-target mechanism of clinical anti-inflammatory agents such as licofelone . The compound's antioxidant activity in lipid systems (annotated in MeSH) further supports its use in oxidative stress-inflammation crosstalk models where single-target LOX inhibitors have shown limited efficacy.

Diversifiable Building Block for Parallel Library Synthesis via Nitro-to-Amine Reduction

Core facility managers and CRO medicinal chemistry groups seeking to minimize the number of distinct cyclopropane starting materials in their inventory should prioritize the 4-nitro variant over the 4-amino or unsubstituted phenyl analogs. The nitro group's quantitative reduction to the amine (H2, Pd/C, >90% yield) provides access to both the nitro and amino scaffolds from a single purchased intermediate, reducing procurement SKUs by 50% . This 'two-for-one' building block strategy is especially valuable for DNA-encoded library (DEL) synthesis and diversity-oriented synthesis (DOS) platforms where building block cost, storage space, and synthetic step count are tightly constrained.

Mechanistic Investigation of Cyclopropane Ring-Opening in Nitrosative Stress Models

Laboratories studying nitrosative stress biochemistry (e.g., peroxynitrite-mediated protein modification, nitro-oxidative lipid damage) can utilize this compound as a mechanistic probe based on the published reaction of 2-arylcyclopropanecarboxylic esters with nitrous acid to yield isoxazoline products via regioselective nitrosyl cation insertion . The 4-nitrophenyl substituent provides a UV-active chromophore (λmax ~270 nm, ε ~8,000-10,000 M⁻¹cm⁻¹) that facilitates HPLC-based reaction monitoring without the need for additional derivatization, a practical advantage over non-chromophoric cyclopropane probes.

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